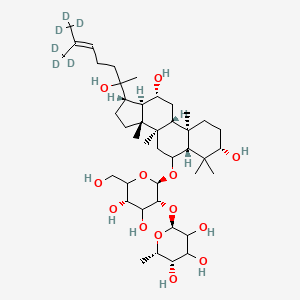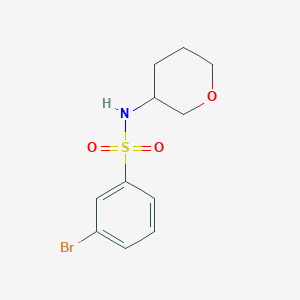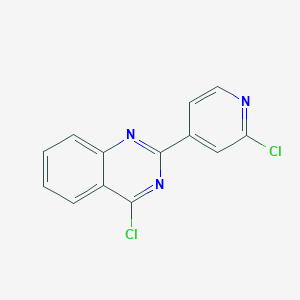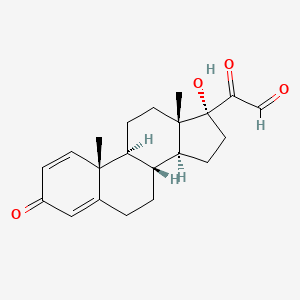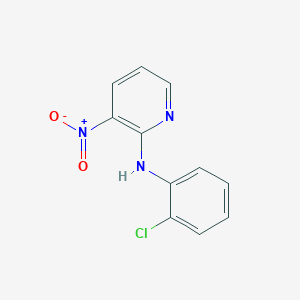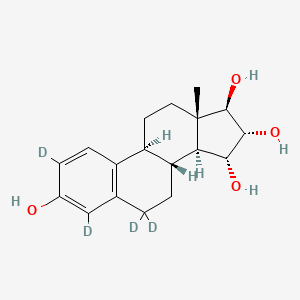
AsenapineCitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AsenapineCitrate is a compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is an atypical antipsychotic that belongs to the dibenzo-oxepino pyrrole class. This compound is known for its sublingual and transdermal formulations, which help to avoid extensive first-pass metabolism when ingested orally .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AsenapineCitrate involves several steps, starting from the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole with suitable reagents under controlled conditions . The process includes purification steps to obtain the desired crystal form of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions: AsenapineCitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as temperature, pressure, and pH levels .
Major Products Formed: The major products formed from the reactions involving this compound include its active pharmaceutical ingredient (API) and various intermediates used in its synthesis. These products are crucial for its therapeutic applications .
科学的研究の応用
AsenapineCitrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate its effects on neurotransmitter systems and receptor binding. In medicine, this compound is extensively studied for its therapeutic potential in treating psychiatric disorders. In the industry, it is used in the development of new drug formulations and delivery systems .
作用機序
AsenapineCitrate exerts its effects by acting as a multireceptor neuroleptic drug. It shows strong antagonism towards serotonin (5HT2A) and dopamine (D2) receptors, which helps to enhance dopamine and acetylcholine efflux in the brain. This mechanism is believed to improve cognitive function and reduce negative symptoms in patients with psychiatric disorders. Additionally, this compound has a high affinity for various serotonergic, dopaminergic, and adrenergic receptors, contributing to its therapeutic effects .
類似化合物との比較
AsenapineCitrate is compared with other atypical antipsychotics such as Vraylar (cariprazine) and Lamictal (lamotrigine). While all these compounds are used to treat psychiatric disorders, this compound is unique due to its sublingual and transdermal formulations, which help to avoid first-pass metabolism. Additionally, this compound has a broader receptor affinity profile, making it a versatile option for treating various symptoms associated with psychiatric disorders .
List of Similar Compounds:- Vraylar (cariprazine)
- Lamictal (lamotrigine)
- Risperidone
- Olanzapine
- Quetiapine
These compounds share some similarities with this compound but differ in their specific receptor affinities, formulations, and therapeutic applications .
特性
分子式 |
C23H24ClNO8 |
|---|---|
分子量 |
477.9 g/mol |
IUPAC名 |
(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m1./s1 |
InChIキー |
UDXWQAFGHJZEIQ-CTHHTMFSSA-N |
異性体SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


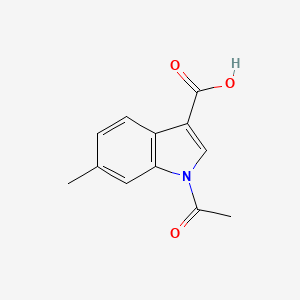
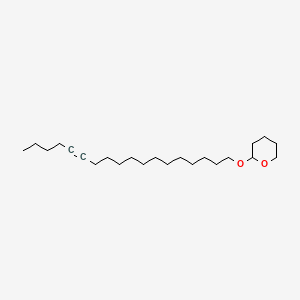
![4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)

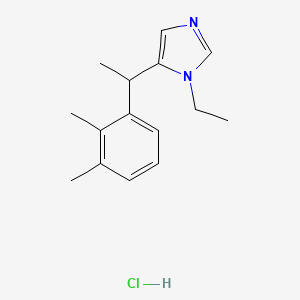

![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B13863521.png)
